N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes both chlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline to form an intermediate, which is then cyclized with hydrazine hydrate to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N’-(4-chlorophenyl)formamidine
- 4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide
Uniqueness
N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a dihydropyridazine core substituted with a 4-chlorophenyl and a 4-methoxyphenyl group. Its molecular formula is C16H15ClN2O2, and it has a molecular weight of approximately 302.75 g/mol. The presence of electron-withdrawing and electron-donating groups in its structure plays a significant role in its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, particularly those involved in cancer cell proliferation. For instance, it acts as a selective inhibitor of Met kinase, which is crucial in tumor growth and metastasis .
- Antioxidant Activity : Its structure allows for the scavenging of free radicals, contributing to its potential as an antioxidant agent. This property may help mitigate oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various assays:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, showing promising results comparable to established chemotherapeutics .
- Mechanistic Insights : The anticancer effects are believed to stem from the inhibition of key signaling pathways involved in cell survival and proliferation. This includes modulation of apoptosis-related proteins and interference with cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : It exhibited activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were assessed, revealing effectiveness that warrants further exploration for clinical applications .
Case Studies
Several case studies have documented the synthesis and evaluation of this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step reactions starting from readily available precursors. Characterization methods include NMR spectroscopy and mass spectrometry to confirm structural integrity.
- In Vivo Efficacy : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound. Results indicate favorable absorption profiles and significant reduction in tumor sizes upon treatment .
Research Findings Summary
Properties
Molecular Formula |
C18H14ClN3O3 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H14ClN3O3/c1-25-15-8-6-14(7-9-15)22-11-10-16(23)17(21-22)18(24)20-13-4-2-12(19)3-5-13/h2-11H,1H3,(H,20,24) |
InChI Key |
ZWZPTQAQSLZLJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.